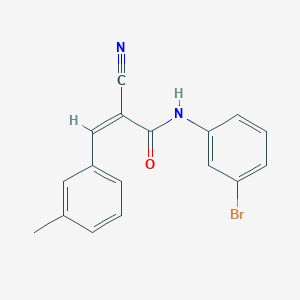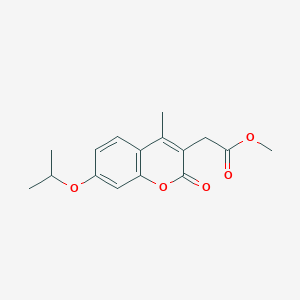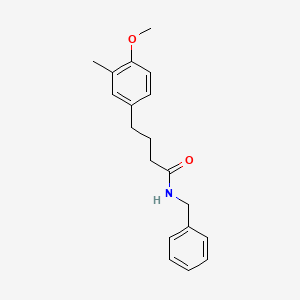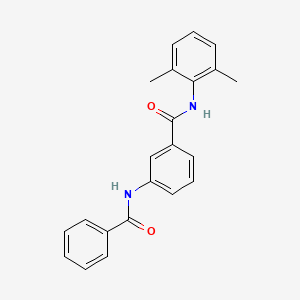![molecular formula C17H18ClNOS B5765092 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. CP-47,497 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body.
Mecanismo De Acción
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide binds to the CB1 receptor in the body, which is primarily located in the brain and central nervous system. This binding activates the receptor, leading to various physiological effects, including increased appetite, decreased pain, and decreased inflammation.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been shown to have several biochemical and physiological effects on the body. This compound has been shown to increase appetite, decrease pain, and decrease inflammation in animal models. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has several advantages for use in lab experiments. This compound is structurally similar to THC, which allows researchers to study the endocannabinoid system and its effects on the body without using cannabis. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide is also more potent than THC, which allows researchers to study the effects of the endocannabinoid system at lower doses. However, 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has several limitations for use in lab experiments. This compound has been shown to have some toxic effects in animal models, and its effects on the human body are not well understood.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide. One area of research is the development of new synthetic cannabinoids that are more selective for specific receptors in the endocannabinoid system. Another area of research is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and neurodegenerative diseases. Finally, more research is needed to understand the long-term effects of 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide on the human body and its potential for abuse.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide involves several steps, including the reaction of 4-chlorothiophenol with 2,3-dimethylphenylacetonitrile to form 4-chloro-2,3-dimethylphenylthioacetamide. This compound is then reacted with propionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. This compound has been shown to bind to the CB1 receptor, which is the primary receptor for THC in the body. 3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide has been used to study the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-4-3-5-16(13(12)2)19-17(20)10-11-21-15-8-6-14(18)7-9-15/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHBBCSLDWCJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)







![N-{{[4-(benzyloxy)phenyl]amino}[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5765081.png)
![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)



![3-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5765118.png)